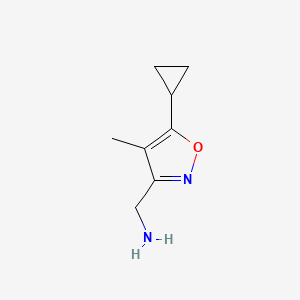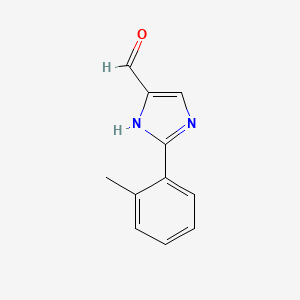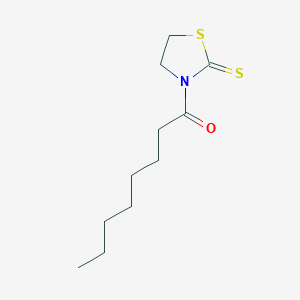
2-Thiazolidinethione, 3-(1-oxooctyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidinethione, 3-(1-oxooctyl)- is a heterocyclic compound that belongs to the thiazolidinethione family. This compound is characterized by a thiazolidine ring fused with a thione group and an oxooctyl substituent at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxooctyl)- typically involves the reaction of thiazolidinethione with an appropriate octyl halide under basic conditions. For instance, the reaction can be carried out in ethanol using sodium hydroxide as a base. The reaction proceeds smoothly under mild conditions and does not require protection from air .
Industrial Production Methods
While specific industrial production methods for 2-Thiazolidinethione, 3-(1-oxooctyl)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolidinethione, 3-(1-oxooctyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
N-alkylated and S-alkylated Derivatives: These are formed through substitution reactions.
Sulfoxides and Sulfones: These are products of oxidation reactions.
Thiols and Thioethers: These result from reduction reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a xanthine oxidase inhibitor, which is relevant for the treatment of hyperuricemia and gout.
Biological Studies: The compound’s derivatives have been evaluated for their enzyme inhibitory activities, making them potential candidates for drug development.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the compound and amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: A parent compound with similar structural features but lacking the oxooctyl substituent.
Thiazolidine-4-thione: Another derivative with the thione group at a different position.
Thiazolidine-2,4-dione: A related compound with a dione functionality instead of a thione.
Uniqueness
2-Thiazolidinethione, 3-(1-oxooctyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxooctyl group enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .
Propiedades
Número CAS |
108377-41-9 |
|---|---|
Fórmula molecular |
C11H19NOS2 |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octan-1-one |
InChI |
InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-10(13)12-8-9-15-11(12)14/h2-9H2,1H3 |
Clave InChI |
VCUPNWSUHSOTIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N1CCSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


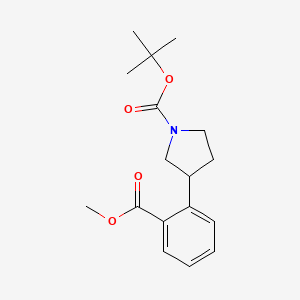


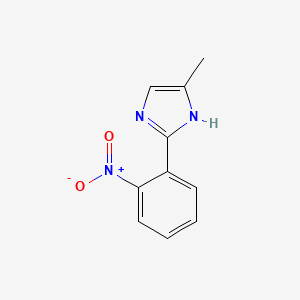

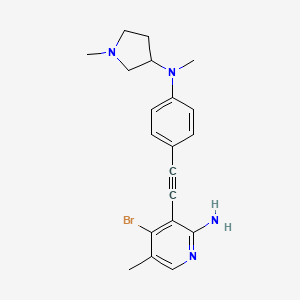
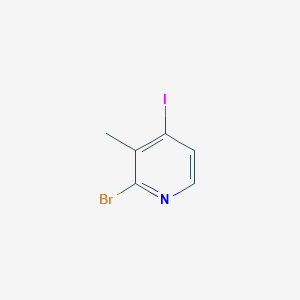
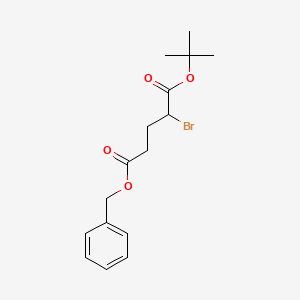
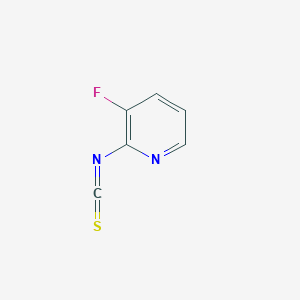
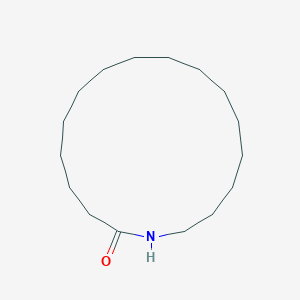
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
